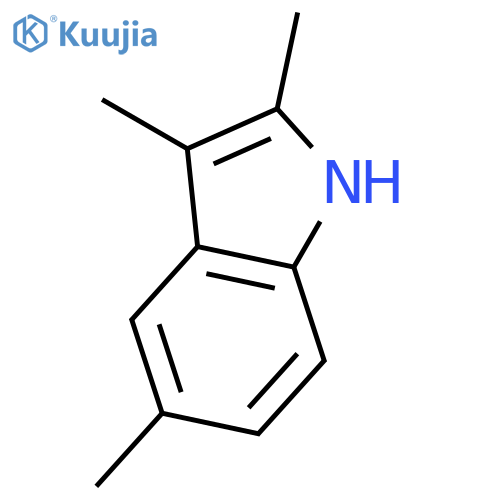Cas no 21296-92-4 (2,3,5-Trimethyl-1H-indole)

2,3,5-Trimethyl-1H-indole structure
商品名:2,3,5-Trimethyl-1H-indole
2,3,5-Trimethyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 2,3,5-Trimethyl-1H-indole
- 2,3,5-Trimethylindole
- Indole, 2,3,5-trimethyl-
-
計算された属性
- せいみつぶんしりょう: 159.10489
- どういたいしつりょう: 159.105
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 121.5 ºC
- ふってん: 297 ºC
- フラッシュポイント: 126.6±11.3 ºC,
- 屈折率: 1.6150 (estimate)
- ようかいど: 極微溶性(0.45 g/l)(25ºC)、
- PSA: 15.79
2,3,5-Trimethyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133210-5g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 5g |
$832 | 2021-08-05 | |
| Chemenu | CM133210-1g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Ambeed | A663743-250mg |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 250mg |
$158.0 | 2025-03-05 | |
| Ambeed | A663743-1g |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 1g |
$427.0 | 2025-03-05 | |
| Ambeed | A663743-100mg |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 100mg |
$93.0 | 2025-03-05 | |
| Ambeed | A663743-5g |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 5g |
$1281.0 | 2025-03-05 | |
| Chemenu | CM133210-1g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 1g |
$327 | 2021-08-05 | |
| Chemenu | CM133210-10g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 10g |
$1169 | 2021-08-05 |
2,3,5-Trimethyl-1H-indole 関連文献
-
Min Zhang,Feng Xie,XiaoTing Wang,Fengxia Yan,Ting Wang,Mengmeng Chen,Yuqiang Ding RSC Adv. 2013 3 6022
-
Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576
-
4. 436. Reactions of unsaturated compounds. Part III. Addition of arylamines to butadieneW. J. Hickinbottom J. Chem. Soc. 1934 1981
21296-92-4 (2,3,5-Trimethyl-1H-indole) 関連製品
- 91-55-4(2,3-Dimethylindole)
- 1721-89-7(2,3-Dimethylquinoline)
- 27505-78-8(2,3,7-Trimethylindole)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21296-92-4)2,3,5-Trimethyl-1H-indole

清らかである:99%
はかる:1g
価格 ($):315.0